

Application Notes: Benthiavalicarb-isopropyl Residue Analysis in Fruits and Vegetables

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Compound of Interest

Compound Name: *Benthiavalicarb isopropyl*

Cat. No.: *B606019*

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Introduction

Benthiavalicarb-isopropyl is a fungicide widely employed in agriculture to control diseases caused by Oomycetes, such as downy mildew and late blight, in a variety of crops including grapes, potatoes, tomatoes, and leafy vegetables. As a carbamate fungicide, it functions by inhibiting the biosynthesis of cellulose in the cell walls of these pathogens, thereby impeding their growth and proliferation. Due to its direct application on edible crops, monitoring its residue levels in fruits and vegetables is crucial for ensuring consumer safety and adhering to regulatory standards, such as Maximum Residue Limits (MRLs).

These application notes provide a comprehensive overview of the analytical methodology for the determination of benthiavalicarb-isopropyl residues in fruit and vegetable matrices. The described protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique known for its high sensitivity and selectivity.

Experimental Protocol

This protocol outlines a validated method for the extraction and quantification of benthiavalicarb-isopropyl residues.

1. Sample Preparation and Homogenization:

- Obtain a representative sample of the fruit or vegetable.
- Chop the sample into small pieces and homogenize using a high-speed blender until a uniform paste is achieved.
- Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation.

2. QuEChERS Extraction:

- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO_4), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
- Securely cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube containing 150 mg of anhydrous MgSO_4 and 25 mg of Primary Secondary Amine (PSA) sorbent.
- Vortex the tube for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
- The resulting supernatant is the final extract ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

- Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

- Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Precursor and Product Ions: Specific precursor-to-product ion transitions for benthiavalicarb-isopropyl should be optimized. Commonly used transitions are m/z 380.2 → 145.1 (quantification) and m/z 380.2 → 324.2 (confirmation).

5. Quantification:

- Prepare matrix-matched calibration standards by spiking known concentrations of a benthiavalicarb-isopropyl analytical standard into blank fruit or vegetable extracts.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the benthiavalicarb-isopropyl residue in the samples by comparing their peak areas to the matrix-matched calibration curve.

Quantitative Data Summary

The following table summarizes the findings from various studies on benthiavalicarb-isopropyl residue levels in different fruit and vegetable matrices, along with the analytical methods employed.

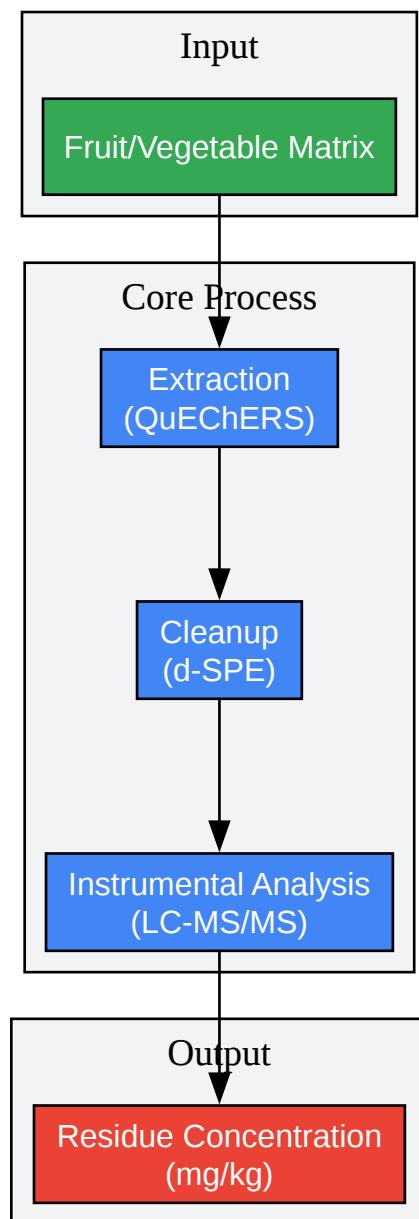
Fruit/Vegetable	Residue Level (mg/kg)	Analytical Method	Reference
Grapes	0.01 - 1.25	LC-MS/MS	
Potatoes	<0.01 - 0.05	LC-MS/MS	
Tomatoes	0.02 - 0.45	QuEChERS-LC-MS/MS	
Cucumbers	<0.01 - 0.18	GC-MS	
Lettuce	0.05 - 2.10	LC-MS/MS	

Diagrams



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Caption: Experimental workflow for benthiavalicarb-isopropyl residue analysis.



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